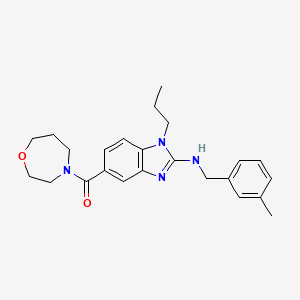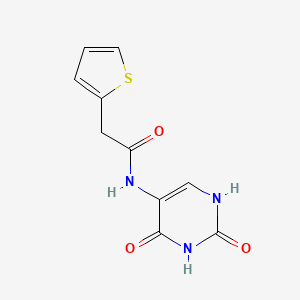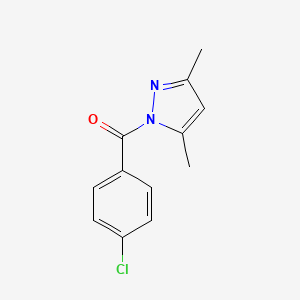
1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, leading to various yields and structural confirmations. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloronitrobenzene and piperazine through these steps yielded a total yield of 48.2% with structure confirmation by IR and 1H NMR (Li Ning-wei, 2005). Similarly, a study on the synthesis from 2,6-dichloro-nitrobenzene and piperazine reported a 48.2% yield with detailed analysis on influencing factors (Z. Quan, 2006).
Molecular Structure Analysis
Molecular structure studies of piperazine derivatives, such as 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, have been conducted using X-ray diffraction, revealing that the piperazine ring often adopts a chair conformation with various substituents influencing the overall geometry and properties of the molecule. The compound's structure was confirmed to crystallize in the monoclinic crystal class with detailed geometric parameters provided (S. Naveen et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can be complex, involving various catalysts and conditions to achieve desired functionalizations. Piperazine itself has been highlighted as an excellent catalyst for synthesizing a wide range of pharmaceutically relevant compounds, demonstrating the versatility and reactivity of piperazine-based structures (M. Yousefi et al., 2018).
Physical Properties Analysis
Physical properties, such as crystal structure and solubility, are crucial for understanding the applications and handling of piperazine derivatives. For instance, the crystal and molecular structure studies provide insights into the polymorphism, hydrogen bonding, and molecular interactions within the crystal lattice, influencing the compound's solubility and stability (C. Ananda Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of piperazine derivatives in various fields. Studies on derivatives like 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate have explored these aspects through detailed analysis of hydrogen bonding and intermolecular interactions, providing a comprehensive understanding of the compound's chemical behavior (Imen Ben Gharbia et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLENDBNMHUFZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)


![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5534728.png)
![[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5534733.png)
![5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole](/img/structure/B5534738.png)